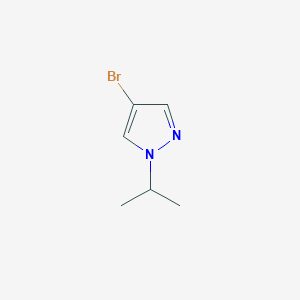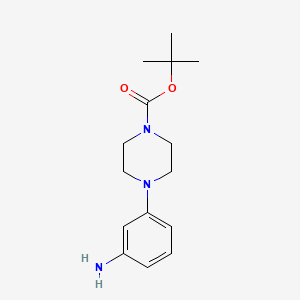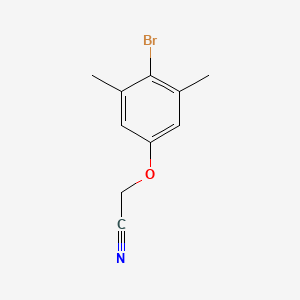
2-(4-Bromo-3,5-dimethylphenoxy)acetonitrile
説明
2-(4-Bromo-3,5-dimethylphenoxy)acetonitrile is an organic compound . It is generally used as a cyanoalkyl source and in organic synthesis as a chemical intermediate .
Synthesis Analysis
The synthesis of 2-(4-Bromo-3,5-dimethylphenoxy)acetonitrile involves the use of 4-bromo-3,5-dimethylphenol and Cs2CO3 in N,N-dimethylformamide. 2-bromoacetonitrile is added to the mixture, which is then stirred for 2 hours at 35°C .Molecular Structure Analysis
The molecular formula of 2-(4-Bromo-3,5-dimethylphenoxy)acetonitrile is C10H10BrNO . The InChI code is 1S/C10H10BrNO/c1-7-5-9(13-4-3-12)6-8(2)10(7)11/h5-6H,4H2,1-2H3 .Chemical Reactions Analysis
2-(4-Bromo-3,5-dimethylphenoxy)acetonitrile is used as a cyanoalkyl source and in organic synthesis as a chemical intermediate and an alkylating agent .Physical And Chemical Properties Analysis
The molecular weight of 2-(4-Bromo-3,5-dimethylphenoxy)acetonitrile is 240.1 . The exact mass and monoisotopic mass are 222.99966 g/mol . The compound has a topological polar surface area of 23.8 Ų .科学的研究の応用
Synthesis of Pyrazoline Derivatives
2-(4-Bromo-3,5-dimethylphenoxy)acetonitrile: is used in the synthesis of pyrazoline derivatives, which are compounds with a wide range of biological activities. These activities include antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor properties . The compound serves as a precursor in the formation of complex structures that exhibit these pharmacological effects.
Neurotoxicity Studies
This compound has been utilized in neurotoxicity studies, particularly in investigating the effects of certain chemicals on acetylcholinesterase (AchE) activity. AchE is crucial for nerve pulse transmission, and its inhibition can lead to significant behavioral changes and movement impairments . Research involving 2-(4-Bromo-3,5-dimethylphenoxy)acetonitrile helps in understanding the neurotoxic potential of new substances.
Oxidative Stress Marker Analysis
In the context of oxidative stress, 2-(4-Bromo-3,5-dimethylphenoxy)acetonitrile derivatives have been studied for their impact on malondialdehyde (MDA) levels. MDA is a biomarker for oxidative injury in cells and tissues, and research in this area contributes to our understanding of disease development linked to oxidative stress .
Chemical Synthesis Building Block
As a building block in chemical synthesis, 2-(4-Bromo-3,5-dimethylphenoxy)acetonitrile is used to construct various molecular structures. Its reactivity and structural features make it a valuable starting material for synthesizing a range of organic compounds with potential applications in material science and life sciences .
Analytical Chemistry
In analytical chemistry, this compound can be used as a standard or reference material in chromatographic analysis. It helps in the identification and quantification of substances within a sample, providing a benchmark for comparison .
Material Science Research
The unique properties of 2-(4-Bromo-3,5-dimethylphenoxy)acetonitrile make it suitable for research in material science. It can be involved in the development of new materials with specific desired properties, such as enhanced durability or conductivity .
Safety and Hazards
特性
IUPAC Name |
2-(4-bromo-3,5-dimethylphenoxy)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-7-5-9(13-4-3-12)6-8(2)10(7)11/h5-6H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEGONCELYZGPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80627577 | |
| Record name | (4-Bromo-3,5-dimethylphenoxy)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80627577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-3,5-dimethylphenoxy)acetonitrile | |
CAS RN |
951918-29-9 | |
| Record name | (4-Bromo-3,5-dimethylphenoxy)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80627577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2,3'-Bipyridine]-4-carboxylic acid](/img/structure/B1290118.png)

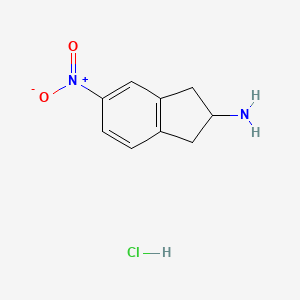
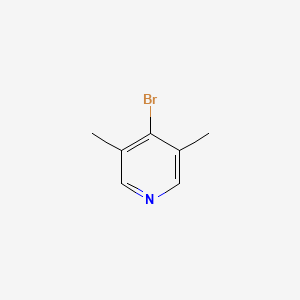

![Amino-(5-bromo-benzo[d]isoxazol-3-yl)-acetic acid](/img/structure/B1290131.png)

